molecular formula C22H23NO4 B13086387 (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B13086387
M. Wt: 365.4 g/mol
InChI Key: HXTFRGDUGKDRBV-IBGZPJMESA-N
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Description

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is a chiral compound commonly used in organic synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis to protect amino groups during the assembly of peptide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylpyrrolidine and 9H-fluoren-9-ylmethanol.

    Protection of Amino Group: The amino group of 3,3-dimethylpyrrolidine is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.

    Carboxylation: The protected amine is then carboxylated using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

    Large-Scale Protection: Efficient protection of the amino group using Fmoc chloride.

    Optimized Carboxylation: Use of optimized carboxylation conditions to achieve high yield.

    Purification: Purification of the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc protecting group using a base such as piperidine.

    Substitution: Substitution reactions at the carboxylic acid group to form esters or amides.

    Oxidation and Reduction: Oxidation and reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in a suitable solvent such as dimethylformamide (DMF).

    Substitution: Alcohols or amines in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions include deprotected amines, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Peptide Synthesis: Used as a building block in the synthesis of peptides, where the Fmoc group protects the amino group during chain assembly.

    Medicinal Chemistry: Utilized in the synthesis of pharmaceutical compounds, particularly those involving chiral intermediates.

    Biological Studies: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide chain assembly. The deprotection step, involving the removal of the Fmoc group, allows for the subsequent coupling of amino acids to form the desired peptide sequence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is unique due to its specific chiral center and the presence of the 3,3-dimethylpyrrolidine moiety. This structural uniqueness imparts specific reactivity and selectivity in chemical reactions, making it valuable in the synthesis of complex molecules.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-22(2)11-12-23(19(22)20(24)25)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1

InChI Key

HXTFRGDUGKDRBV-IBGZPJMESA-N

Isomeric SMILES

CC1(CCN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Canonical SMILES

CC1(CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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